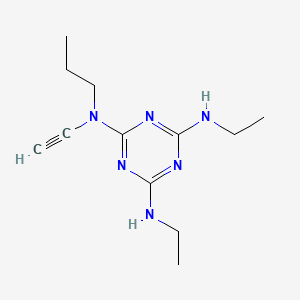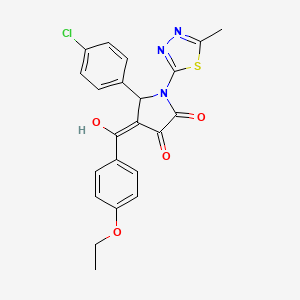![molecular formula C15H17BrN6O B5339775 N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5339775.png)
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both pyridine and pyrimidine rings, which are known for their applications in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Coupling Reaction: Formation of the acetamide linkage through a coupling reaction between the brominated pyridine and a piperazine derivative.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and pyrimidine derivatives.
Medicine: Potential use in drug design and development, particularly for targeting specific biological pathways.
Industry: Applications in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. These might include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- N-(5-fluoropyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can participate in halogen bonding, which can enhance binding affinity and specificity in drug design.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O/c16-12-2-3-13(19-10-12)20-14(23)11-21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFAZLMKZBJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-5-oxopentanoate](/img/structure/B5339697.png)

![1-(4-chlorophenyl)-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B5339709.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![4-(4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5339727.png)
![1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5339736.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5339740.png)
![4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5339747.png)

![(6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339763.png)
![N-(3,4-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5339766.png)

![Methyl 2-{4-[3-(trifluoromethyl)phenyl]piperazinyl}acetate](/img/structure/B5339786.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5339789.png)
